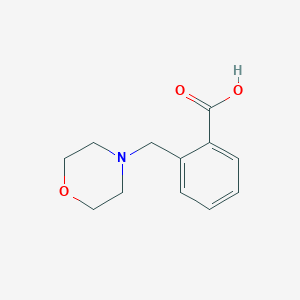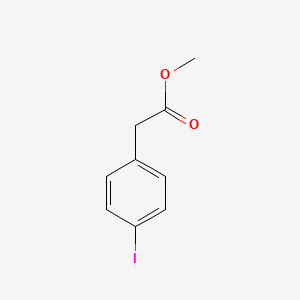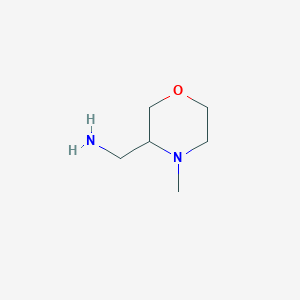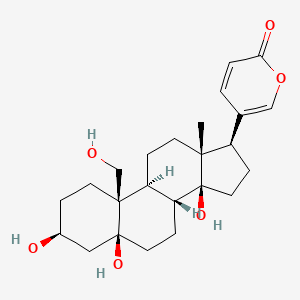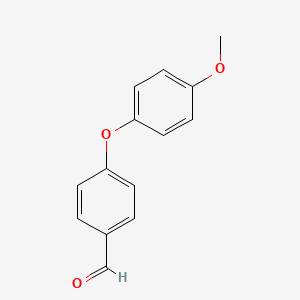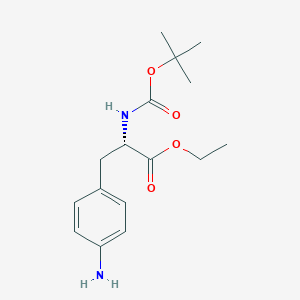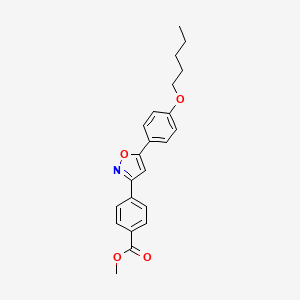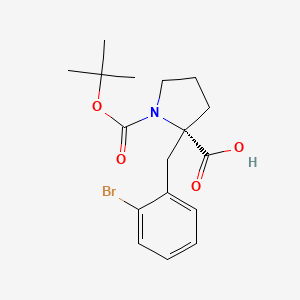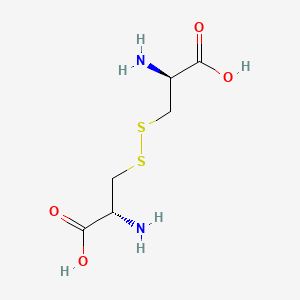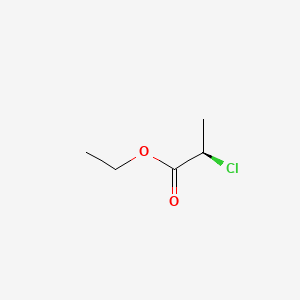
Rhodium, (triphenylphosphine)carbonylacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium, (triphenylphosphine)carbonylacetylacetonate, also known as ROPAC, is an important catalyst in the petrochemical industry . It is a complex compound known for its applications in catalysis and coordination chemistry .
Molecular Structure Analysis
The molecular formula of Rhodium, (triphenylphosphine)carbonylacetylacetonate is C24H23O3PRh . The molecule consists of a rhodium atom coordinated to a triphenylphosphine ligand, a carbonyl group, and an acetylacetonate .Physical And Chemical Properties Analysis
Rhodium, (triphenylphosphine)carbonylacetylacetonate is a yellow solid . It has a density of 1.5 at 20℃ and is soluble in acetone and chlorinated solvents . Its vapor pressure is 0Pa at 25℃ and it has a water solubility of 24μg/L at 20℃ .Scientific Research Applications
Petrochemical Industry Catalyst
Rhodium, (triphenylphosphine)carbonylacetylacetonate: is utilized as a catalyst in the petrochemical industry. Its role is crucial in facilitating various chemical reactions that are essential for producing a wide range of petrochemical products. The compound’s ability to speed up reactions without being consumed makes it valuable for industrial processes .
Recovery and Recycling
The deactivated waste catalyst of this rhodium compound holds significant value for recovery. A study has developed a green, efficient, and continuous recovery technique using a sealed stainless steel microchannel reactor. This process allows for the recovery of rhodium from spent catalysts, emphasizing the importance of sustainable practices in the industry .
Analysis of Rhodium Forms in Waste Catalysts
Research has been conducted on the existing forms of rhodium in waste catalysts. Understanding these forms is essential for developing effective recovery techniques and for the proper handling and recycling of these materials .
Optimization of Recovery Processes
The optimization of process parameters for the recovery of rhodium is a significant application. Techniques like response surface methodology (RSM) are used to determine the best conditions for maximizing recovery rates, such as reaction temperature, time, and phase ratio .
Chemical Bond Dissociation Studies
The oxidative dissociation of the rhodium-phosphine chemical bond by H2O2 within the compound leads to the conversion of Rh+ into Rh3+. This transformation is crucial for the recovery process and is studied to understand the chemical behavior of rhodium in different states .
Formation of Chloroaquorhodium Complexes
The formation of chloroaquorhodium (III) complexes is another application area. These complexes enter the aqueous phase, enabling the effective recovery of rhodium. The study of these complexes contributes to the broader understanding of rhodium chemistry and its applications in various fields .
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of Rhodium, (triphenylphosphine)carbonylacetylacetonate can be achieved through a reaction between Rhodium trichloride hydrate, triphenylphosphine, acetylacetone, and carbon monoxide.", "Starting Materials": [ "Rhodium trichloride hydrate", "Triphenylphosphine", "Acetylacetone", "Carbon monoxide" ], "Reaction": [ "1. Dissolve Rhodium trichloride hydrate in water to form a solution.", "2. Add triphenylphosphine to the solution and stir for several minutes.", "3. Slowly add acetylacetone to the solution while stirring continuously.", "4. Bubble carbon monoxide through the solution for several hours.", "5. Filter the resulting solid and wash with water and ethanol.", "6. Dry the solid under vacuum to obtain Rhodium, (triphenylphosphine)carbonylacetylacetonate." ] } | |
CAS RN |
25470-96-6 |
Product Name |
Rhodium, (triphenylphosphine)carbonylacetylacetonate |
Molecular Formula |
C24H22O3PRh- |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
carbon monoxide;(Z)-4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1/b;4-3-;; |
InChI Key |
RHKGZYVYKXVQSD-MECAPONASA-M |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Canonical SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origin of Product |
United States |
Q & A
Q1: What are the main applications of Rhodium(triphenylphosphine)carbonylacetylacetonate as a catalyst?
A1: Rhodium(triphenylphosphine)carbonylacetylacetonate is primarily recognized for its catalytic activity in olefin carbonylation reactions [, ]. These reactions are crucial in industrial chemistry for synthesizing a variety of valuable compounds.
Q2: The provided research papers highlight a method for recovering rhodium from reaction waste. Why is this recovery process significant?
A2: Rhodium is a precious metal with limited availability and high cost. The method described in the papers allows for the efficient recovery of rhodium from reaction waste solutions generated during olefin carbonylation processes [, ]. This recovery process offers significant economic and environmental benefits by:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



